Ethanethioic acid, S-(8-bromooctyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethioic acid, S-(8-bromooctyl) ester is a chemical compound with the molecular formula C10H19BrOS. It is characterized by the presence of a thioester functional group and a brominated octyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioic acid, S-(8-bromooctyl) ester typically involves the reaction of ethanethioic acid with 8-bromooctanol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanethioic acid, S-(8-bromooctyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted ethanethioic acid esters.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethanethiol derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanethioic acid, S-(8-bromooctyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanethioic acid, S-(8-bromooctyl) ester involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the thioester group can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethioic acid, S-(2-bromoethyl) ester
- Ethanethioic acid, S-(4-bromobutyl) ester
- Ethanethioic acid, S-(6-bromohexyl) ester
Uniqueness
Ethanethioic acid, S-(8-bromooctyl) ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
210686-25-2 |
---|---|
Molekularformel |
C10H19BrOS |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
S-(8-bromooctyl) ethanethioate |
InChI |
InChI=1S/C10H19BrOS/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
InChI-Schlüssel |
MFBDRINSWYDMDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.